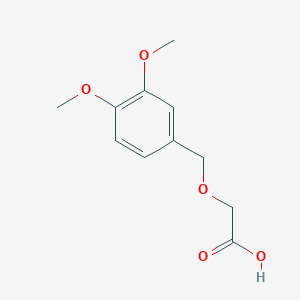
2-((3,4-Dimethoxybenzyl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dimethoxyphenyl)methoxy]acetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethoxyphenyl)methoxy]acetic acid typically involves the reaction of 3,4-dimethoxybenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(3,4-Dimethoxyphenyl)methoxy]acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(3,4-dimethoxyphenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of prostaglandin biosynthesis, thereby exhibiting anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: A closely related compound with similar structural features.
Uniqueness
2-[(3,4-Dimethoxyphenyl)methoxy]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxyphenyl)methoxy]acetic acid |
InChI |
InChI=1S/C11H14O5/c1-14-9-4-3-8(5-10(9)15-2)6-16-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |
Clave InChI |
JMVIWVWKEYPMIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)COCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
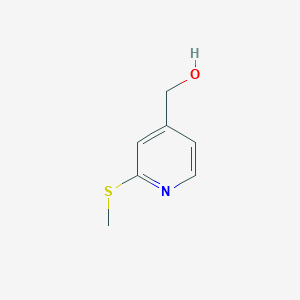
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
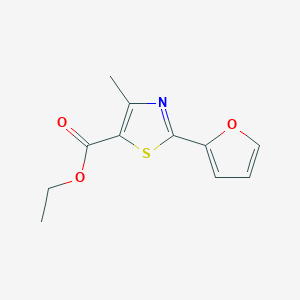
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
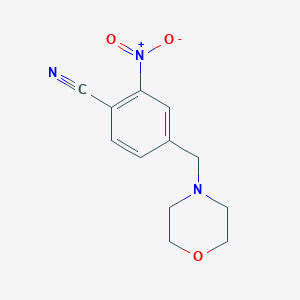

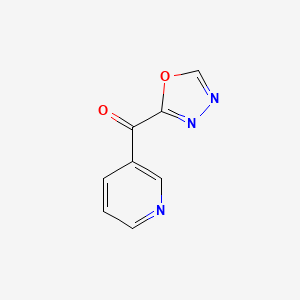
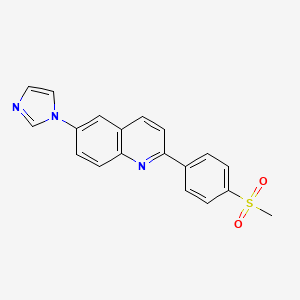
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propylpiperidine-1-carboxylate](/img/structure/B13872925.png)
![2-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide](/img/structure/B13872927.png)


